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Compound of Interest

Compound Name: 4,5-Diphenylimidazole

Cat. No.: B189430 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of the 4,5-
diphenylimidazole scaffold in the synthesis of various pharmaceutical agents. It includes

detailed experimental protocols for the synthesis of key derivatives and summarizes their

biological activities. The unique structural properties of 4,5-diphenylimidazole, including its

stability and solubility, make it a valuable starting material in medicinal chemistry.[1]

Applications in Pharmaceutical Synthesis
The 4,5-diphenylimidazole nucleus is a versatile scaffold for the development of new

therapeutic agents with a wide range of pharmacological activities. Its derivatives have been

explored for their potential as antimicrobial, anti-inflammatory, analgesic, anthelmintic, and

enzyme-inhibiting agents.

Derivatives of 4,5-diphenylimidazole have shown promising activity against both Gram-

positive and Gram-negative bacteria, as well as various fungal strains.

Antibacterial Activity: Certain 2-(benzylthio)-4,5-diphenyl-1H-imidazoles and 2-[(1-H-

benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazoles have been synthesized and

evaluated for their antibacterial properties.[2] One particular derivative, compound 6d from a
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study by Bamoro et al., demonstrated twice the potency of ciprofloxacin against

Staphylococcus aureus.[2]

Antifungal Activity: Aryl-4,5-diphenylimidazole-2-sulphones have been synthesized and

screened for their in-vitro growth inhibiting activity against fungal strains such as Candida

albicans and Aspergillus niger.[3] Additionally, other synthesized fused heterocyclic ring

systems based on 4,5-diphenylimidazol-2-thione have shown activity against fungi.[4]

A series of 2-substituted-4,5-diphenyl imidazoles have been synthesized and screened for their

anthelmintic activity.[5][6] Several of these compounds exhibited significant activity, with shorter

paralysis and death times for the test organism (Pheretima posthuma) compared to the

standard drugs albendazole and piperazine citrate.[6]

The anti-inflammatory and analgesic potential of 2-(4-substitutedphenyl)-4,5-diphenyl-1H-

imidazoles has been investigated.[7] These compounds were synthesized by reacting benzil

and ammonium acetate with various aldehydes in glacial acetic acid.[7]

The 4,5-diphenylimidazole scaffold has been utilized to develop inhibitors for specific

enzymes implicated in disease.

α-Glucosidase Inhibitors: 4,5-diphenylimidazole-N-phenylacetamide derivatives have been

designed and synthesized as potential α-glucosidase inhibitors for the management of

diabetes.[8] α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can

help control postprandial hyperglycemia.[8]

Acyl Coenzyme A: Cholesterol O-acyltransferase (ACAT) Inhibitors: Novel 4,5-
diphenylimidazole derivatives have been prepared and patented for their ability to inhibit

ACAT, an enzyme involved in cholesterol esterification.[9] High levels of plasma cholesterol

are a major risk factor for atherosclerosis, making ACAT inhibitors a potential therapeutic

target.[9]

Experimental Protocols
The following are detailed protocols for the synthesis of various 4,5-diphenylimidazole
derivatives.
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This protocol is adapted from the work of Puratchikody et al. on the synthesis of imidazoles

with analgesic and anti-inflammatory activities.[7]

Workflow for the Synthesis of 2-(4-Substitutedphenyl)-4,5-diphenyl-1H-imidazoles

Benzil
Ammonium Acetate

Substituted Aldehyde
Glacial Acetic Acid

Reflux Add Cold Water Filter Product Neutralize with 5% NH4OH Recrystallize from Ethanol 2-(4-Substitutedphenyl)-
4,5-diphenyl-1H-imidazole

Click to download full resolution via product page

Caption: General workflow for the one-pot synthesis of 2-substituted 4,5-diphenylimidazoles.

Materials:

Benzil

Ammonium acetate

Appropriate substituted aldehyde

Glacial acetic acid

5% Ammonium hydroxide solution

Ethanol

Procedure:

Dissolve equimolar quantities of benzil, ammonium acetate, and the desired substituted

aldehyde in glacial acetic acid in a round-bottom flask.

Heat the reaction mixture to reflux with stirring for the appropriate time (typically several

hours).

Monitor the reaction progress using Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture and add cold water to precipitate the product.

Filter the crude product and neutralize it with a 5% ammonium hydroxide solution.

Purify the product by recrystallization from ethanol.

Characterize the final product using IR, NMR, and mass spectrometry.[7][10]

This two-step protocol is based on the synthesis of antibacterial agents reported by Bamoro et

al.[2]

Synthetic Pathway for 2-(Benzylthio)-4,5-diphenyl-1H-imidazoles

Benzoin

Condensation
DMF, 150°C

Thiourea

4,5-Diphenyl-1H-
imidazol-2-thiol

Coupling
Ethanol, Reflux

Benzyl Bromide Derivative

Neutralization
NaHCO3

2-(Benzylthio)-4,5-diphenyl-
1H-imidazole

Click to download full resolution via product page

Caption: Two-step synthesis of 2-(benzylthio)-4,5-diphenyl-1H-imidazole derivatives.

Step 1: Synthesis of 4,5-diphenyl-1H-imidazol-2-thiol

Condense benzoin with thiourea in dimethylformamide (DMF).

Heat the mixture at 150°C to yield 4,5-diphenyl-1H-imidazol-2-thiol.[2]

Step 2: Synthesis of 2-(benzylthio)-4,5-diphenyl-1H-imidazoles

Dissolve 4,5-diphenyl-1H-imidazol-2-thiol (1 equivalent) in absolute ethanol.

Add the appropriate benzyl bromide derivative (1.2 equivalents).

Reflux the mixture for 3 hours.
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Cool the reaction mixture to room temperature and then place it in an ice bath.

Neutralize the mixture with a 5% sodium hydrogen carbonate solution.

The resulting product can be further purified if necessary.[2]

This three-step synthesis is adapted from the work of Nagalakshmi and Baskar on antimicrobial

agents.[3]

Synthetic Pathway for Aryl-4,5-diphenylimidazole-2-sulphones
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Caption: Three-step synthesis of aryl-4,5-diphenylimidazole-2-sulphones.

Step 1: Synthesis of 2-mercapto-4,5-diphenylimidazole

Fuse benzoin with thiourea in an oil bath to produce 2-mercapto-4,5-diphenylimidazole.[3]
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Step 2: Synthesis of 2-arylthio-4,5-diphenylimidazole

React 2-mercapto-4,5-diphenylimidazole with various aryl halides in the presence of

alcoholic potassium hydroxide.[3]

Step 3: Synthesis of Aryl-4,5-diphenylimidazole-2-sulphones

Oxidize the 2-arylthio-4,5-diphenylimidazole compounds using hydrogen peroxide in the

presence of glacial acetic acid to yield the final sulphone products.[3]

Data Summary
The following tables summarize the quantitative data from the cited studies.

Table 1: Antibacterial Activity of 4,5-Diphenylimidazole Derivatives

Compound Test Organism
Minimum Inhibitory
Concentration
(MIC) in µg/mL

Reference

6c
Staphylococcus
aureus

16 [2]

6c Enterococcus faecalis 16 [2]

6d
Staphylococcus

aureus
4 [2]

| Ciprofloxacin | Staphylococcus aureus | 8 |[2] |

Table 2: Anthelmintic Activity of 2-Substituted-4,5-diphenyl Imidazoles
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Compound
Concentration
(% m/V)

Paralysis Time
(min)

Death Time
(min)

Reference

1b (2-[2-
hydroxyphenyl
]-4,5-diphenyl
imidazole)

1 0.31 0.49 [6]

1c (2-[3-

methoxyphenyl]-

4,5-diphenyl

imidazole)

1 0.35 0.52 [6]

1e (2-[2-

phenylethenyl]-4,

5-diphenyl

imidazole)

1 0.24 0.39 [6]

1g (2-[4-

fluorophenyl]-4,5

-diphenyl

imidazole)

1 0.30 0.45 [6]

1h (2-[3-

nitrophenyl]-4,5-

diphenyl

imidazole)

1 0.28 0.42 [6]

Albendazole

(Standard)
1 0.54 2.16 [6]

| Piperazine Citrate (Standard) | 1 | 0.58 | 2.47 |[6] |

Table 3: Synthesis and Characterization of Selected 4,5-Diphenylimidazole Derivatives
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Compound
Molecular
Formula

Melting Point
(°C)

Yield (%) Reference

2-
(benzylthio)-4,
5-diphenyl-1H-
imidazole

C₂₂H₁₈N₂S Not Specified 76 [2]

2-[(1H-

benzimidazol-2-

yl)methylthio]-4,5

-diphenyl-1H-

imidazole

C₂₃H₁₈N₄S 152 76 [2]

2-(4-

chlorophenyl)-4,5

-diphenyl-1H-

imidazole

C₂₁H₁₅ClN₂ Not Specified Not Specified [10]

2-(4-

methoxyphenyl)-

4,5-

diphenylimidazol

e

C₂₂H₁₈N₂O 230-232 Not Specified [11]

4,5-

diphenylimidazol

e-N-

phenylacetamide

derivative (7a)

C₂₃H₁₉N₃O Not Specified Not Specified [8]

| ACAT Inhibitor Example | C₂₇H₂₅N₃O₂S | 165-167 | 91 |[9] |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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